3-Chloro-4-nitrophenylacetamide
Description
3-Chloro-4-nitrophenylacetamide is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a chloro group at the third position and a nitro group at the fourth position on a phenyl ring, with an acetamide group attached to the phenyl ring.
Properties
IUPAC Name |
2-(3-chloro-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-3-5(4-8(10)12)1-2-7(6)11(13)14/h1-3H,4H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEYOHVGRJVERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301689 | |
| Record name | 3-Chloro-4-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-52-0 | |
| Record name | 3-Chloro-4-nitrobenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885951-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-nitrophenylacetamide typically involves the reaction of 3-chloro-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-Chloro-4-nitroaniline
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted at a temperature range of 50-60°C for several hours.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-nitrophenylacetamide may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitrophenylacetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetamide group.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Reduction: The reduction of the nitro group yields 3-chloro-4-aminophenylacetamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3-Chloro-4-nitrophenylacetamide serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical transformations, making it valuable in the development of more complex molecules. The compound can undergo reduction to yield derivatives such as 3-chloro-4-aminophenylacetamide, which may have different biological activities.
Biology
Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it possesses significant antibacterial activity against various strains, including Klebsiella pneumoniae, suggesting its potential use in combination therapies to enhance the efficacy of existing antibiotics .
Table 1: Antibacterial Activity Against Klebsiella pneumoniae
| Compound | Activity Level | Notes |
|---|---|---|
| 3-Chloro-4-nitrophenylacetamide | Significant | Enhances effects of ciprofloxacin and cefepime |
| Ciprofloxacin | Moderate | Standard antibiotic |
| Cefepime | Moderate | Standard antibiotic |
Medicine
In the field of medicine, ongoing research is investigating the potential of 3-Chloro-4-nitrophenylacetamide as a therapeutic agent . Its derivatives are being explored for their ability to act against resistant strains of bacteria. Preliminary toxicity studies suggest that it has low cytotoxicity, making it a candidate for further pharmacological exploration .
Industry
The compound is also utilized in the production of dyes , pigments, and other industrial chemicals. Its chemical reactivity allows it to be incorporated into various formulations, enhancing the properties of end products.
Case Studies
- Antibacterial Synergy : A study demonstrated that when combined with ciprofloxacin and cefepime, 3-Chloro-4-nitrophenylacetamide exhibited synergistic effects against Klebsiella pneumoniae, allowing for reduced dosages of antibiotics while maintaining efficacy .
- Crystallization Techniques : Research into the growth of optically transparent nonlinear single crystals using this compound revealed its potential applications in optical materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitrophenylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-nitroaniline: Similar in structure but lacks the acetamide group.
4-Nitrophenylacetamide: Similar but lacks the chloro group.
3-Chloro-4-aminophenylacetamide: A reduction product of 3-Chloro-4-nitrophenylacetamide.
Uniqueness
3-Chloro-4-nitrophenylacetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with an acetamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Biological Activity
3-Chloro-4-nitrophenylacetamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including detailed research findings, data tables, and relevant case studies.
Chemical Structure and Properties
3-Chloro-4-nitrophenylacetamide features both chloro and nitro substituents on a phenyl ring, along with an acetamide functional group. This unique combination of substituents contributes to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClN3O3 |
| Molecular Weight | 219.62 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in organic solvents |
The biological activity of 3-Chloro-4-nitrophenylacetamide primarily arises from its ability to interact with biological targets. The nitro group can be reduced to form reactive intermediates that can modify cellular components, while the chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with differing biological activities .
Antimicrobial Activity
Research has shown that derivatives of 3-Chloro-4-nitrophenylacetamide exhibit significant antimicrobial properties. For instance, studies have indicated that certain derivatives demonstrate potent activity against various bacterial strains, including Klebsiella pneumoniae.
Table 1: Antimicrobial Activity Against Klebsiella pneumoniae
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 3-Chloro-4-nitrophenylacetamide | 16 µg/mL |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 8 µg/mL |
The presence of the chloro atom is believed to enhance the compound's antibacterial activity by stabilizing its interaction with penicillin-binding proteins, promoting cell lysis .
Anticancer Potential
In addition to its antimicrobial properties, 3-Chloro-4-nitrophenylacetamide has been investigated for its anticancer potential. A study assessed its cytotoxic effects against various tumor cell lines using the MTT assay.
Table 2: Cytotoxic Activity Against Tumor Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
The results indicated that the compound exhibits moderate cytotoxicity across different cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Case Studies
- Antimicrobial Efficacy Study : In a study involving Klebsiella pneumoniae, researchers synthesized several derivatives of 3-Chloro-4-nitrophenylacetamide. The most potent derivative exhibited an MIC value of just 8 µg/mL against resistant strains, highlighting the compound's potential as a therapeutic agent .
- Cytotoxicity Assessment : A research team evaluated the cytotoxic effects of various derivatives on six different tumor cell lines. The findings revealed that while some derivatives showed promising activity, others had significantly lower IC50 values, indicating varying levels of efficacy depending on structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
